

# Foundational Research on AXL-Inhibitor-40 and its Potential in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP-040   |           |
| Cat. No.:            | B6274968 | Get Quote |

#### Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a critical component in the pathogenesis of various neurodegenerative diseases. The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a key regulator of the innate immune response. In the central nervous system, AXL is expressed on microglia and its activation is implicated in the regulation of inflammatory responses. Dysregulation of AXL signaling can contribute to chronic neuroinflammation and subsequent neuronal damage. This document outlines the foundational preclinical research on AXL-Inhibitor-40, a novel and potent small molecule inhibitor of AXL kinase, and explores its therapeutic potential in mitigating neuroinflammation associated with neurodegeneration.

### **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo preclinical data for AXL-Inhibitor-40.

Table 1: In Vitro Kinase Inhibition Profile of AXL-Inhibitor-40



| Kinase Target | IC50 (nM) | Assay Type  |
|---------------|-----------|-------------|
| AXL           | 2.5       | Biochemical |
| MER           | 150       | Biochemical |
| TYRO3         | 280       | Biochemical |
| VEGFR2        | >10,000   | Biochemical |
| EGFR          | >10,000   | Biochemical |

Table 2: Cellular Activity of AXL-Inhibitor-40 in BV-2 Microglial Cells

| Cellular Endpoint                                      | Treatment        | EC <sub>50</sub> (nM) |
|--------------------------------------------------------|------------------|-----------------------|
| Inhibition of LPS-induced Nitric Oxide (NO) Production | AXL-Inhibitor-40 | 25                    |
| Inhibition of LPS-induced TNF- $\alpha$ Secretion      | AXL-Inhibitor-40 | 30                    |
| Inhibition of LPS-induced IL-6<br>Secretion            | AXL-Inhibitor-40 | 28                    |

Table 3: In Vivo Efficacy of AXL-Inhibitor-40 in a Murine Model of LPS-Induced Neuroinflammation



| Treatment Group                                                       | Dose (mg/kg, p.o.) | Brain TNF-α Levels<br>(pg/mg tissue) | Brain IL-6 Levels<br>(pg/mg tissue) |
|-----------------------------------------------------------------------|--------------------|--------------------------------------|-------------------------------------|
| Vehicle + Saline                                                      | -                  | 15.2 ± 2.1                           | 20.5 ± 3.4                          |
| Vehicle + LPS                                                         | -                  | 158.9 ± 15.7                         | 210.3 ± 22.1                        |
| AXL-Inhibitor-40 +<br>LPS                                             | 10                 | 85.4 ± 9.8                           | 110.7 ± 12.5                        |
| AXL-Inhibitor-40 +<br>LPS                                             | 30                 | 40.1 ± 5.2                           | 55.6 ± 7.9                          |
| *p < 0.05, **p < 0.01<br>compared to Vehicle +<br>LPS group. Data are |                    |                                      |                                     |

# **Experimental Protocols**

1. In Vitro AXL Kinase Inhibition Assay

presented as mean ±

SEM.

- Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of AXL-Inhibitor-40 against AXL kinase.
- Materials: Recombinant human AXL kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), 384-well plates, plate reader.
- Procedure:
  - A dilution series of AXL-Inhibitor-40 was prepared in DMSO and then diluted in kinase buffer.
  - The AXL kinase and substrate were mixed in the wells of a 384-well plate.
  - The reaction was initiated by adding ATP.
  - The plate was incubated at 30°C for 60 minutes.



- The Kinase-Glo® reagent was added to stop the reaction and generate a luminescent signal.
- Luminescence was measured using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.
- IC<sub>50</sub> values were calculated by fitting the data to a four-parameter logistic curve.
- 2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells
- Objective: To assess the effect of AXL-Inhibitor-40 on the inflammatory response of microglial cells.
- Materials: BV-2 murine microglial cell line, DMEM, fetal bovine serum (FBS), penicillinstreptomycin, LPS (from E. coli O111:B4), Griess Reagent System (Promega), 96-well plates.

#### Procedure:

- BV-2 cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were pre-treated with various concentrations of AXL-Inhibitor-40 for 1 hour.
- LPS (100 ng/mL) was then added to the wells to induce an inflammatory response.
- After 24 hours of incubation, the supernatant was collected.
- The concentration of nitrite, a stable product of NO, in the supernatant was measured using the Griess Reagent System according to the manufacturer's instructions.
- Absorbance was read at 540 nm, and the EC<sub>50</sub> value was determined.
- 3. Murine Model of LPS-Induced Neuroinflammation
- Objective: To evaluate the in vivo efficacy of AXL-Inhibitor-40 in a model of acute neuroinflammation.
- Animals: Male C57BL/6 mice, 8-10 weeks old.



- Materials: LPS, AXL-Inhibitor-40, vehicle (e.g., 0.5% methylcellulose), saline, ELISA kits for TNF-α and IL-6.
- Procedure:
  - Mice were randomly assigned to treatment groups.
  - AXL-Inhibitor-40 or vehicle was administered orally (p.o.).
  - One hour after drug administration, mice received an intraperitoneal (i.p.) injection of LPS (1 mg/kg) or saline.
  - Four hours after the LPS injection, mice were euthanized, and brains were collected.
  - $\circ$  The brain tissue was homogenized, and the levels of the pro-inflammatory cytokines TNF-  $\alpha$  and IL-6 were quantified using specific ELISA kits.
  - Statistical analysis was performed to compare the different treatment groups.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: AXL signaling pathway in microglia and the inhibitory action of AXL-Inhibitor-40.





Click to download full resolution via product page

Caption: Preclinical experimental workflow for the evaluation of AXL-Inhibitor-40.





Click to download full resolution via product page

Caption: Therapeutic hypothesis for AXL-Inhibitor-40 in neurodegeneration.

 To cite this document: BenchChem. [Foundational Research on AXL-Inhibitor-40 and its Potential in Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6274968#foundational-research-on-tp-040-and-neurodegeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com